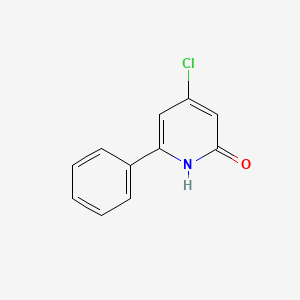
2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-bromo-4-chlorophenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole typically involves the reaction of 2-bromo-4-chlorophenyl derivatives with pyrrole under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-4-chlorophenylboronic acid reacts with 1-methylpyrrole in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrrole compounds.
科学研究应用
2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用机制
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with active sites of enzymes, inhibiting their function . The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- **2-(2-Bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol
- **(2-Bromo-4-chlorophenyl)methanesulfonyl chloride
- **4-Bromo-2-chlorophenol
Uniqueness
2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrrole ring. This combination of structural features imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C11H9BrClN |
|---|---|
分子量 |
270.55 g/mol |
IUPAC 名称 |
2-(2-bromo-4-chlorophenyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H9BrClN/c1-14-6-2-3-11(14)9-5-4-8(13)7-10(9)12/h2-7H,1H3 |
InChI 键 |
IVMHQGDAJHCGLL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=C(C=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)


![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)

![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)

